molecular formula C12H9F3N2O4 B13493103 3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-(trifluoromethyl)benzoic acid CAS No. 2703772-78-3

3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-(trifluoromethyl)benzoic acid

Cat. No.: B13493103
CAS No.: 2703772-78-3
M. Wt: 302.21 g/mol
InChI Key: GWZUCGQWZHNLAA-UHFFFAOYSA-N
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Description

3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(trifluoromethyl)benzoic acid is a synthetic organic compound that features a benzoic acid core substituted with a trifluoromethyl group and a diazinanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common approach is to start with a benzoic acid derivative, which undergoes nitration, reduction, and subsequent substitution reactions to introduce the trifluoromethyl and diazinanone groups. The reaction conditions often involve the use of strong acids, bases, and organic solvents under controlled temperatures and pressures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Catalysts and advanced purification techniques such as crystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can modify the functional groups, leading to new derivatives.

    Substitution: The trifluoromethyl and diazinanone groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents like dichloromethane or ethanol, under controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(trifluoromethyl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be explored for its potential as a biochemical probe or as a precursor for the development of bioactive molecules.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(trifluoromethyl)benzoic acid depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoic acid derivatives with trifluoromethyl and diazinanone groups, such as:

  • 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoic acid
  • 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-chlorobenzoic acid

Uniqueness

What sets 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(trifluoromethyl)benzoic acid apart is its specific combination of functional groups, which confer unique chemical reactivity and potential applications. The trifluoromethyl group, in particular, is known for its electron-withdrawing properties and stability, making this compound valuable in various research and industrial contexts.

Properties

CAS No.

2703772-78-3

Molecular Formula

C12H9F3N2O4

Molecular Weight

302.21 g/mol

IUPAC Name

3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C12H9F3N2O4/c13-12(14,15)7-2-1-6(10(19)20)5-8(7)17-4-3-9(18)16-11(17)21/h1-2,5H,3-4H2,(H,19,20)(H,16,18,21)

InChI Key

GWZUCGQWZHNLAA-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)C(=O)O)C(F)(F)F

Origin of Product

United States

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